Product packaging for Ethyl 1,4-thiazepane-6-carboxylate(Cat. No.:CAS No. 2248324-99-2)

Ethyl 1,4-thiazepane-6-carboxylate

Cat. No.: B2369050
CAS No.: 2248324-99-2
M. Wt: 189.27
InChI Key: BVHMLTQLMRQGDN-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen and Sulfur Heterocycles in Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of medicinal and organic chemistry. Among these, seven-membered rings incorporating both nitrogen and sulfur atoms represent an important and structurally distinct class of molecules. researchgate.net These heterocycles exhibit unique physicochemical properties and reactivity compared to their carbocyclic analogues due to the presence of the heteroatoms. openmedicinalchemistryjournal.com

The inclusion of both nitrogen and sulfur in a seven-membered ring, as seen in thiazepanes and their derivatives, creates a flexible, non-planar, three-dimensional (3D) scaffold. This 3D character is of increasing interest in drug discovery, as it allows for more specific interactions with the complex topographical features of biological targets like enzymes and receptors. nih.gov The structural diversity and inherent bioactivity of nitrogen-sulfur heterocycles have established them as privileged pharmacophores in the design of new therapeutic agents. openmedicinalchemistryjournal.com Consequently, they are investigated for a vast array of pharmacological activities, including applications as antimicrobial, anticancer, and anti-inflammatory agents. nih.govfabad.org.tr The development of novel synthetic routes to access these complex ring systems remains an active and challenging area of chemical research. acs.orgnih.gov

Overview of 1,4-Thiazepane (B1286124) Core Structures and Their Derivatives in Contemporary Organic Chemistry

The 1,4-thiazepane framework is a saturated seven-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 4. This specific arrangement defines its chemical properties and synthetic accessibility. In contemporary organic chemistry, 1,4-thiazepanes and their oxidized counterparts, 1,4-thiazepanones, are valued as scaffolds possessing a high degree of three-dimensional character. nih.govnih.gov This feature makes them attractive additions to fragment libraries for fragment-based ligand discovery (FBLD), an efficient method for identifying lead compounds in drug development. nih.gov

Despite their potential, these seven-membered rings are currently underrepresented in screening collections. nih.govnih.gov However, recent research has highlighted their utility. For instance, an NMR-based fragment screen identified acylated 1,4-thiazepanes as novel ligands for BET (bromodomain and extraterminal domain) proteins, which are important targets in cancer research. nih.govnih.gov

The synthesis of the 1,4-thiazepane core has been approached through various methods. A notable and efficient strategy is the one-pot synthesis involving the reaction of 1,2-amino thiols with α,β-unsaturated esters to form 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes. nih.govnih.gov This method is advantageous as it proceeds in a reasonable timeframe (0.5–3 hours) and accommodates a variety of substituents, allowing for the creation of diverse compound libraries. nih.gov

Research Trajectory of Ethyl 1,4-Thiazepane-6-carboxylate within Heterocyclic Compound Studies

Specific research focusing exclusively on this compound is not extensively documented in publicly accessible scientific literature. However, its research trajectory can be inferred from the broader context of 1,4-thiazepane chemistry and the role of carboxylate esters in medicinal chemistry.

The primary research impetus for compounds like this compound stems from the drive to create libraries of novel, 3D-rich molecular fragments for biological screening. nih.govnih.gov The 1,4-thiazepane core provides the foundational scaffold, and the substituents determine the specific interactions with biological targets. The introduction of an ethyl carboxylate group at the 6-position is a deliberate chemical modification. Ester functionalities are common in medicinal chemistry for several reasons: they can act as hydrogen bond acceptors, modulate the compound's polarity and solubility, and serve as a synthetic handle for further chemical elaboration into amides or other functional groups.

The synthesis of related structures, such as "1,4-Thiazepine-2-carboxylic acid, hexahydro-3-oxo-, ethyl ester," is noted in chemical databases, indicating that the preparation of carboxylate derivatives of the thiazepane ring is chemically feasible. guidechem.com The likely research path for this compound would involve its synthesis as part of a focused library of 1,4-thiazepane derivatives. This library would then be used in screening campaigns to identify hits against therapeutic targets like BET bromodomains, with subsequent optimization of the structure-activity relationship (SAR) to develop more potent and selective lead compounds.

Detailed Research Findings

The synthesis of the 1,4-thiazepane core is a critical step in accessing derivatives like this compound. Research has focused on developing efficient methods to build these scaffolds. One key approach is the one-pot synthesis of 1,4-thiazepanones from various α,β-unsaturated esters and 1,2-amino thiols, which serves as a versatile platform for generating a diverse range of precursors.

Table 1: One-Pot Synthesis of Various 1,4-Thiazepanone Derivatives nih.gov
α,β-Unsaturated Ester Substrate1,2-Amino Thiol SubstrateProduct (1,4-Thiazepanone)Yield (%)
2,2,2-Trifluoroethyl acrylate (B77674)Cysteamine (B1669678)1,4-Thiazepan-5-one62
2,2,2-Trifluoroethyl crotonateCysteamine7-Methyl-1,4-thiazepan-5-one59
2,2,2-Trifluoroethyl cinnamateCysteamine7-Phenyl-1,4-thiazepan-5-one73
Ethyl 3-(2-thienyl)acrylateCysteamine7-(Thiophen-2-yl)-1,4-thiazepan-5-one67
Ethyl 3-(pyridin-3-yl)acrylateCysteamine7-(Pyridin-3-yl)-1,4-thiazepan-5-one71
2,2,2-Trifluoroethyl acrylateD-Penicillamine2,2-Dimethyl-1,4-thiazepan-5-one72

The broader class of thiazepines and their fused-ring analogues (benzothiazepines/benzothiazines) have been explored for a wide range of biological activities, underscoring the therapeutic potential of this heterocyclic family.

Table 2: Reported Biological Activities of Thiazepine and Benzothiazine Derivatives
ActivityReference
Antifungal researchgate.netnih.gov
Anti-rheumatic nih.gov
Anti-allergic nih.gov
Vasorelaxant nih.gov
Anti-arrhythmic nih.gov
Anti-hypertensive researchgate.netnih.gov
Neuroprotective nih.gov
Anticancer / Cytotoxic researchgate.net
Anticonvulsant nih.gov
Antipsychotic nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2S B2369050 Ethyl 1,4-thiazepane-6-carboxylate CAS No. 2248324-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,4-thiazepane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-11-8(10)7-5-9-3-4-12-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMLTQLMRQGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Ethyl 1,4 Thiazepane 6 Carboxylate and Analogues

Direct Synthesis of 1,4-Thiazepane (B1286124) Systems

The direct construction of the saturated 1,4-thiazepane ring system often involves a two-step process: the formation of a 1,4-thiazepanone precursor followed by its reduction.

Reductive Pathways from 1,4-Thiazepanones to 1,4-Thiazepanes

The conversion of a 1,4-thiazepanone to a 1,4-thiazepane is a critical reduction step that removes the carbonyl group from the heterocyclic ring. nih.govresearchgate.net This transformation is typically achieved using standard reducing agents capable of reducing lactams (cyclic amides).

Commonly employed methods include the use of sodium borohydride (B1222165) in the presence of iodine or borane (B79455) dimethylsulfide complex. nih.gov These reagents effectively reduce the amide functionality within the thiazepanone ring to the corresponding amine, yielding the saturated 1,4-thiazepane scaffold. The choice of reducing agent can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity. Following the reduction, the secondary amine of the thiazepane ring can be further functionalized, for instance, by converting it into carbamates or amides to explore structure-activity relationships in drug discovery programs. nih.gov

Table 1: Reduction of Selected 1,4-Thiazepanones to 1,4-Thiazepanes nih.gov

Starting Thiazepanone Reducing Agent Product Thiazepane
3a NaBH₄ / I₂ 4a
3c NaBH₄ / I₂ 4c
3g Borane dimethylsulfide 4g

Cyclization Reactions for the Formation of the 1,4-Thiazepane Ring

The formation of the 1,4-thiazepanone precursor is a key step in building the core heterocyclic structure. A highly efficient, one-pot method involves the reaction between α,β-unsaturated esters and 1,2-amino thiols, such as cysteamine (B1669678). nih.govresearchgate.netnih.gov This tandem reaction consists of a conjugate addition of the thiol to the activated alkene, followed by an intramolecular cyclization (lactamization) of the amino group onto the ester carbonyl.

Historically, these cyclizations were often slow, taking several days and resulting in modest yields. nih.gov However, significant improvements have been developed. The use of more reactive trifluoroethyl esters as substrates and the addition of a catalytic amount of an acyl transfer agent like imidazole (B134444) can dramatically accelerate the reaction, reducing reaction times to as little as 30 minutes to 3 hours and providing good yields. nih.gov This optimized protocol allows for a broad substrate scope, tolerating various substituents on the α,β-unsaturated ester, and often yields products pure enough to be used without chromatographic purification. nih.gov

Synthesis of Closely Related Dihydro-1,4-thiazepine Carboxylates

The synthesis of partially unsaturated 1,4-thiazepine rings, specifically dihydro-1,4-thiazepine carboxylates, can be achieved through alternative cyclization strategies, including green synthetic approaches that utilize water as a solvent.

Green Synthetic Routes to Functionalized Dihydro-1,4-thiazepines

A notable green synthetic approach has been developed for the synthesis of functionalized tetrahydro-1,4-thiazepines. tandfonline.com This method aligns with the principles of green chemistry by utilizing water as the reaction solvent, thereby avoiding the use of volatile and often toxic organic solvents. The reaction proceeds efficiently in an aqueous medium, providing a more environmentally benign pathway to these heterocyclic systems. tandfonline.comresearchgate.net Further embracing green principles, mechanochemical methods, which involve grinding reactants together with a catalytic amount of silica (B1680970) gel and a few drops of water, have been successfully employed for the synthesis of related benzo[b]thiazepines, offering a solvent-free and highly efficient alternative to conventional thermal methods. researchgate.net

Utilizing Ethyl-2-cyano-3,3-dimercaptoacrylate Dipotassium (B57713) Salt as a Precursor

A key precursor for the green synthesis of dihydro-1,4-thiazepine carboxylates is the dipotassium salt of ethyl-2-cyano-3,3-dimercaptoacrylate. tandfonline.comtandfonline.com This readily available starting material contains the necessary carbon framework, including the ethyl carboxylate and cyano groups, which are incorporated into the final heterocyclic product. This precursor belongs to the class of ketene (B1206846) dithioacetals and serves as a versatile building block for the construction of sulfur-containing heterocycles. tandfonline.com

Reacting with 2-Chloroethylamine (B1212225) Hydrochloride in Aqueous Media

The formation of the dihydro-1,4-thiazepine ring is accomplished by reacting ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium salt with 2-chloroethylamine hydrochloride. tandfonline.comtandfonline.com In this reaction, the 2-chloroethylamine hydrochloride serves as the source of the nitrogen and the two-carbon ethyl fragment needed to complete the seven-membered ring.

The reaction, when conducted in water, leads to the formation of (4E,6E)-ethyl 5-amino-2,3-dihydro-7-mercapto-1,4-thiazepine-6-carboxylate. tandfonline.com This process involves the sequential alkylation of the two sulfur atoms of the dimercaptoacrylate by the 2-chloroethylamine, followed by an intramolecular cyclization. This one-pot reaction in an aqueous medium represents a significant advancement in the synthesis of novel and polyfunctionalized 1,4-thiazepines. tandfonline.comtandfonline.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
Ethyl 1,4-thiazepane-6-carboxylate
1,4-Thiazepanone
Sodium borohydride
Iodine
Borane dimethylsulfide
Cysteamine
Imidazole
Trifluoroethyl ester
Ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium salt
2-Chloroethylamine hydrochloride
(4E,6E)-ethyl 5-amino-2,3-dihydro-7-mercapto-1,4-thiazepine-6-carboxylate

General Synthetic Principles for 1,4-Thiazepine and Benzothiazepine (B8601423) Derivatives

The construction of the 1,4-thiazepine and related benzothiazepine ring systems can be achieved through various synthetic routes. These methods often focus on forming the seven-membered ring through cyclization or ring expansion strategies, providing access to the core heterocyclic structure.

Intramolecular C-2 Ring Expansion Strategies

A notable strategy for synthesizing fused 1,4-thiazepine systems involves the intramolecular expansion of a smaller heterocyclic ring. One innovative example is a carbene-triggered ring-expansion methodology. This approach allows for the synthesis of highly substituted furan-fused 1,4-thiazepines from readily available starting materials. The reaction proceeds via a multi-component reaction between a thiazole (B1198619) carbene, a substituted ketene, and an activated alkyne. This method is significant as it represents one of the pioneering examples of a carbene-initiated ring-expansion, offering a pathway to complex thiazepine derivatives that are valuable for developing drug candidates.

Cyclization Reactions of α,β-Unsaturated Carbonyl Compounds with Mercapto Anilines

The reaction between α,β-unsaturated carbonyl compounds and bifunctional nucleophiles is a cornerstone for the synthesis of seven-membered heterocycles. For the synthesis of the saturated 1,4-thiazepane core, a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols is particularly effective for forming 1,4-thiazepanones, which are direct precursors to compounds like this compound. This reaction typically involves an initial conjugate addition of the thiol to the unsaturated ester, followed by an intramolecular cyclization (acylation) by the amine. This method is efficient and tolerates a wide range of substituents on the α,β-unsaturated ester, providing a diverse library of 3D-rich fragments for screening.

When 2-mercaptoaniline is used as the nucleophile, the reaction leads to the formation of the related 1,5-benzothiazepine (B1259763) scaffold. The general mechanism involves the nucleophilic attack of the thiol group onto the β-carbon of the unsaturated system, followed by intramolecular condensation between the aniline (B41778) nitrogen and the carbonyl group.

Reactant 1 (Unsaturated)Reactant 2 (Nucleophile)Product Scaffold
α,β-Unsaturated Ester1,2-Amino Thiol1,4-Thiazepanone
α,β-Unsaturated Ketone2-Mercaptoaniline2,3-Dihydro-1,5-Benzothiazepine
α,β-Unsaturated Aldehyde2-Mercaptoaniline2,3-Dihydro-1,5-Benzothiazepine

Copper-Catalyzed C-S Cyclization in Dibenzo[b,f]mdpi.comnih.govthiazepine Synthesis

The construction of fused thiazepine systems, such as dibenzo[b,f] mdpi.comnih.govthiazepines, can be efficiently achieved through copper-catalyzed intramolecular C-S bond formation. This transformation is a variation of the Ullmann condensation, a powerful cross-coupling reaction. wikipedia.org In this approach, a precursor molecule, typically containing an o-halophenyl thioether linked to another aromatic ring, undergoes cyclization in the presence of a copper catalyst. mdpi.com

The reaction involves the formation of a C(sp²)–S bond to close the seven-membered ring. Efficient "one-pot" procedures have been developed where a condensation reaction is followed by the copper-catalyzed C–S coupling, streamlining the synthesis of these complex heterocyclic molecules. mdpi.com These methodologies have been improved over time, moving from stoichiometric copper powder at high temperatures to using soluble copper(I) or copper(II) salts with various ligands, which allows the reaction to proceed under milder conditions. mdpi.comwikipedia.org This strategy is a key tool for building the dibenzo[b,f] mdpi.comnih.govthiazepine core structure found in several pharmacologically active compounds. nih.gov

Multi-Component Reactions for Fused Thiazepine Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. This strategy is particularly valuable for creating complex molecular scaffolds. For the synthesis of fused 1,4-thiazepines, an MCR involving thiazole carbenes, substituted ketenes, and activated alkynes has been reported. This reaction yields highly substituted furan-fused 1,4-thiazepine derivatives in good to excellent yields. The ability to introduce multiple functional groups in one step makes this methodology well-suited for generating libraries of compounds for screening purposes.

Derivatization Strategies for the 1,4-Thiazepane Carboxylate Scaffold

Once the core 1,4-thiazepane ring is synthesized, further diversification can be achieved by modifying its functional groups. The secondary amine within the thiazepane ring is a key handle for such modifications.

Alkylation and Acylation of Amine Derivatives within Thiazepane Frameworks

The nitrogen atom at the 4-position of the 1,4-thiazepane ring behaves as a typical secondary amine and is readily susceptible to alkylation and acylation reactions. These derivatizations are crucial for exploring the structure-activity relationships (SAR) of thiazepane-based compounds.

Acylation: N-acylated 1,4-thiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) proteins, which are important targets in cancer research. researchgate.net The synthesis of these derivatives is straightforward, typically involving the reaction of the parent thiazepane with an acyl chloride or carboxylic acid anhydride (B1165640) under basic conditions. This allows for the introduction of a wide variety of acyl groups, enabling fine-tuning of the molecule's properties. researchgate.net

Acylating AgentIntroduced Group
Acetyl ChlorideAcetyl
Benzoyl ChlorideBenzoyl
Propionic AnhydridePropionyl
Succinic Anhydride3-Carboxypropanoyl

Alkylation: Standard N-alkylation methods can also be applied to the thiazepane nitrogen. Reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base will introduce corresponding alkyl groups. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. These modifications can significantly impact the compound's polarity, basicity, and steric profile, which in turn influences its biological activity.

Functional Group Interconversions on the Ester Moiety

The ethyl ester functional group in this compound serves as a versatile handle for synthetic modification, allowing for the generation of diverse analogues. Standard organic transformations can be applied to this moiety to alter the compound's physicochemical properties. The primary interconversions include hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, and conversion to various amides. imperial.ac.uk

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and goes to completion. libretexts.org Acid-catalyzed hydrolysis, the reverse of esterification, is an equilibrium process requiring a large excess of water and a strong acid catalyst. libretexts.org The resulting carboxylic acid is a key intermediate for further functionalization, such as the formation of new esters or amides.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily converting the ester to the corresponding hydroxymethyl derivative. vanderbilt.edu Milder reagents such as sodium borohydride (NaBH₄) are generally slow to react with esters unless specific activating conditions are used. nih.gov The resulting alcohol provides a new site for modifications, including etherification or oxidation.

Amidation: One of the most common functional group interconversions is the formation of amides, which are crucial components of many biologically active molecules, including proteins where the linkage is known as a peptide bond. libretexts.org Direct reaction of the ester with an amine is possible but often requires heat. A more common laboratory approach involves first hydrolyzing the ester to the carboxylic acid. The acid is then coupled with a primary or secondary amine using a coupling agent (e.g., HBTU, COMU) or by converting the acid to a more reactive species like an acyl chloride. organic-chemistry.orgchemguide.co.uk This two-step process allows for the synthesis of a wide array of N-substituted amides from this compound. libretexts.orglibretexts.org

Table 1: Potential Functional Group Interconversions of the Ester Moiety

Transformation Reagents & Conditions Product Functional Group
Hydrolysis NaOH (aq) or H₃O⁺, heat Carboxylic Acid
Reduction 1. LiAlH₄, Et₂O; 2. H₂O Primary Alcohol
Amidation (via acid) 1. NaOH (aq); 2. R₂NH, Coupling Agent (e.g., HBTU) Amide
Transesterification R'OH, Acid or Base catalyst New Ester

Stereoselective Synthesis Approaches for Thiazepine Analogsresearchgate.net

The development of stereoselective synthetic methods is critical for producing specific enantiomers or diastereomers of thiazepine analogues, as the three-dimensional structure of a molecule often dictates its biological activity. youtube.com Strategies for achieving stereocontrol in the synthesis of thiazepines include catalyst-controlled and substrate-controlled reactions.

Catalyst-Controlled Enantioselective Synthesis: Chiral catalysts are widely employed to induce asymmetry. An enantioselective sulfa-Michael-cyclization has been developed for the synthesis of 1,5-benzothiazepines using a chiral N,N'-dioxide/Yb(OTf)₃ complex. nih.gov This method provides direct access to N-H-free 1,5-benzothiazepines with excellent enantioselectivities (up to 96% ee) and high yields from 2-aminothiophenol (B119425) and α,β-unsaturated pyrazoleamides. nih.gov Similarly, organocatalysis has proven effective; for instance, a proline-catalyzed direct Mannich reaction followed by an intramolecular aza-Michael cascade has been used to synthesize dibenzothiazepine-fused isoquinuclidines with excellent enantioselectivity (>99:1 er) and complete endo-selectivity. acs.org Another approach involves the use of a quinine-derived urea (B33335) organocatalyst in a one-pot sequence to generate tetrahydro-1,4-benzodiazepin-2-ones with up to 98% ee. chemistryviews.org These methods highlight the power of chiral catalysts to create specific stereoisomers from achiral starting materials.

Substrate-Controlled Diastereoselective Synthesis: In this approach, an existing chiral center in the substrate directs the stereochemical outcome of a subsequent reaction. For example, in the synthesis of certain 1,4-thiazepanes, existing stereocenters on the precursors guide the formation of new chiral centers during cyclization or reduction steps. nih.gov A stereoselective route to tetrahydrobenzoxazepines and tetrahydrobenzodiazepines has been demonstrated via the ring-opening and aza-Michael addition of activated aziridines with substituted phenyl acrylates, where the stereochemistry of the aziridine (B145994) influences the final product. acs.org This intrinsic control is a powerful tool when building complex molecules from chiral precursors.

Table 2: Examples of Stereoselective Synthesis Methods for Thiazepine Analogs

Method Type Reaction Catalyst / Reagent Stereochemical Outcome
Catalyst-Controlled Sulfa-Michael-cyclization Chiral N,N'-dioxide/Yb(OTf)₃ complex Up to 96% ee nih.gov
Catalyst-Controlled Mannich/aza-Michael cascade L-proline >99:1 er acs.org
Catalyst-Controlled Knoevenagel/epoxidation/DROC epi-quinine derived urea (eQNU) Up to 98% ee chemistryviews.org
Substrate-Controlled Reduction of 1,4-thiazepanones Sodium borohydride/iodine Formation of specific diastereomers nih.gov

Future Research Directions for Ethyl 1,4 Thiazepane 6 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,4-thiazepane (B1286124) derivatives, including Ethyl 1,4-thiazepane-6-carboxylate, has traditionally been associated with challenges such as long reaction times and low yields. researchgate.net Future research will undoubtedly focus on the development of more efficient, sustainable, and scalable synthetic strategies.

One promising avenue is the refinement of one-pot synthesis procedures. Recent studies have demonstrated the feasibility of one-pot reactions for the synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, from α,β-unsaturated esters and 1,2-amino thiols. researchgate.netnih.govsolubilityofthings.com These methods significantly reduce reaction times and improve yields. Further research could optimize these conditions specifically for the synthesis of this compound and explore a wider range of starting materials to create a diverse library of analogs.

The principles of green chemistry are also expected to play a pivotal role in the future synthesis of this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.comnih.gov For instance, exploring biocatalytic methods, where enzymes are used to catalyze key steps in the synthesis, could lead to highly selective and sustainable processes. researchgate.net

Furthermore, the application of flow chemistry presents a significant opportunity for the continuous and scalable production of this compound and its derivatives. researchgate.netnih.govresearchgate.netnih.gov Flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and the potential for automated synthesis, which is highly desirable for industrial applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction steps, time, and waste; improved efficiency.Optimization for this compound; diversification of starting materials.
Green Chemistry Use of non-toxic reagents and solvents; reduced environmental impact; increased sustainability.Exploration of biocatalysis and eco-friendly reaction media.
Flow Chemistry Precise reaction control; enhanced safety and scalability; potential for automation.Development of continuous flow processes for synthesis and derivatization.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can provide deep insights into its chemical behavior and biological activity, thereby guiding experimental efforts and accelerating the discovery process.

Quantum mechanics (QM) calculations can be employed to predict the reactivity of the thiazepane ring, identify the most likely sites for chemical modification, and understand the electronic properties that govern its interactions with biological targets. This information is crucial for designing novel synthetic routes and for understanding the fundamental aspects of its chemical nature.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in building predictive models for the biological activity of this compound derivatives. mdpi.combldpharm.com By correlating the structural features of a series of analogs with their measured biological activity, QSAR models can be developed to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis and testing.

Molecular docking simulations can provide detailed information about the binding of this compound and its derivatives to specific protein targets. researchgate.netnih.govresearchgate.netresearchgate.net For instance, the identification of 1,4-thiazepanes as ligands for BET bromodomains suggests that docking studies could be used to optimize their binding affinity and selectivity. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent and selective inhibition.

The integration of these computational methods into a comprehensive in silico screening workflow will be a powerful strategy for the discovery of new applications for this compound. mdpi.combldpharm.com This approach allows for the rapid evaluation of large virtual libraries of compounds against a panel of biological targets, significantly reducing the time and cost associated with experimental screening.

Computational MethodApplication in this compound Research
Quantum Mechanics (QM) Predicting reactivity, understanding electronic properties.
QSAR Building predictive models for biological activity, in silico screening.
Molecular Docking Simulating binding to protein targets, guiding lead optimization.
In Silico Screening High-throughput virtual screening of compound libraries.

Rational Design of Derivatives for Targeted Biological Pathways Based on SAR Studies

The thiazepane scaffold has shown promise as a template for the design of inhibitors for various biological targets, most notably the BET bromodomains, which are implicated in cancer and inflammatory diseases. researchgate.netsolubilityofthings.com Future research will focus on the rational design of this compound derivatives with enhanced potency, selectivity, and drug-like properties.

A key aspect of this will be comprehensive Structure-Activity Relationship (SAR) studies. nih.govmdpi.comchemicalbook.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the structural features that are critical for activity. For example, exploring different substituents on the thiazepane ring and the ethyl carboxylate group will provide valuable insights into the SAR.

The three-dimensional nature of the thiazepane ring is a significant advantage, as it allows for the exploration of chemical space that is not accessible with flat, aromatic scaffolds. researchgate.net The design of derivatives that exploit this 3D character will be a major focus. This could involve the introduction of chiral centers and the synthesis of stereochemically defined isomers to probe their interactions with chiral biological targets.

The ultimate goal is to design derivatives that target specific biological pathways with high precision. For instance, based on the initial findings with BET bromodomains, future work could involve the design of thiazepane-based inhibitors that are selective for individual members of the BET family or even for specific bromodomains within a single protein. mdpi.comnih.govresearchgate.net This would require a deep understanding of the structural biology of the target and the use of structure-based design principles.

Design StrategyObjective
Systematic SAR Studies To identify key structural features for biological activity.
Exploitation of 3D-Scaffold To design novel analogs with improved properties and target interactions.
Structure-Based Design To develop potent and selective inhibitors for specific biological targets.

Exploration of New Applications in Materials Science and Chemical Synthesis

While the primary focus of research on this compound has been in the area of medicinal chemistry, its unique structural and chemical properties suggest that it could also find applications in materials science and as a versatile building block in organic synthesis.

In materials science , the thiazepane scaffold could be incorporated into polymers or supramolecular assemblies to create novel materials with interesting properties. The presence of both a secondary amine and a thioether linkage, along with the ester functionality, provides multiple points for polymerization or for coordination to metal ions. The resulting materials could have applications in areas such as catalysis, sensing, or as functional coatings.

As a building block in organic synthesis , this compound can serve as a starting material for the synthesis of more complex molecules. solubilityofthings.com The thiazepane ring can be functionalized at various positions, and the ester group can be readily converted into other functional groups, such as amides or alcohols. This versatility makes it a valuable synthon for the construction of diverse molecular architectures.

Furthermore, the thiazepane moiety itself could act as a ligand in catalysis . The sulfur and nitrogen atoms can coordinate to transition metals, and the chiral nature of substituted thiazepanes could be exploited in asymmetric catalysis. researchgate.net The development of thiazepane-based catalysts is a largely unexplored area that holds significant potential.

Application AreaPotential Use of this compound
Materials Science Monomer for polymers, component of supramolecular structures.
Organic Synthesis Versatile building block for complex molecule synthesis.
Catalysis Ligand for transition metal catalysts, particularly in asymmetric synthesis.

Q & A

Q. What are the optimized synthetic pathways for Ethyl 1,4-thiazepane-6-carboxylate, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thiazepane derivatives are synthesized via sulfonylation or carboxylation steps under controlled conditions. Catalysts (e.g., Lewis acids) and temperature (60–100°C) are critical for regioselectivity. A table summarizing key parameters from analogous syntheses is provided below:
StepReagents/ConditionsYield (%)Selectivity FactorReference
CyclizationDCC, DMAP, CH₂Cl₂, 25°C, 12h65>90%
EsterificationEthyl chloroformate, K₂CO₃, THF7885%

Variations in solvent polarity (e.g., THF vs. DMF) and base strength (K₂CO₃ vs. NaH) significantly impact product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves thiazepane ring conformation and ester group orientation. For example, coupling constants (J) between axial/equatorial protons indicate ring puckering .
  • X-ray Crystallography : SHELX and OLEX2 are widely used for structure refinement. A typical protocol involves data collection on a Rigaku diffractometer (MoKα radiation, λ = 0.71073 Å), followed by SHELXL refinement with R-factors < 0.05 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0844) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Strict control of anhydrous conditions during esterification steps.
  • Use of standardized catalysts (e.g., DCC/DMAP for cyclization) .
  • Detailed reporting of reaction parameters (e.g., θ_max = 27.5° for crystallography) as per IUPAC guidelines .

Q. What are the key intermolecular interactions stabilizing the crystal lattice of this compound?

  • Methodological Answer : Hydrogen bonding (N–H···O/S) and π-π stacking (between aromatic substituents) dominate. Graph set analysis (e.g., Etter’s notation) identifies motifs like R22(8)R_2^2(8) for dimeric H-bonding . For example, N(1)–H···N(2) interactions in analogous compounds show bond lengths of 1.9–2.1 Å .

Q. How does the thiazepane ring conformation affect the compound’s reactivity?

  • Methodological Answer : Chair or boat conformations influence nucleophilic attack sites. DFT calculations (e.g., Gaussian) predict equatorial preference for substituents, reducing steric hindrance during reactions like sulfonylation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during structure refinement?

  • Methodological Answer :
  • Use SHELXL’s PART and SUMP commands to model disorder. For severe cases, split positions with occupancy ratios (e.g., 70:30) and apply restraints (SIMU/DELU) .
  • Validate with Hirshfeld surface analysis to ensure electron density consistency .

Q. What strategies mitigate low yield in large-scale synthesis of this compound?

  • Methodological Answer :
  • Switch from batch to flow chemistry for exothermic steps (prevents thermal degradation).
  • Optimize catalyst recycling (e.g., immobilized lipases for esterification) .
  • Monitor reaction progress via in-situ FTIR to identify intermediate bottlenecks .

Q. How do solvent polarity and proticity influence the compound’s supramolecular assembly?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms, promoting H-bonded networks. In contrast, non-polar solvents (toluene) favor van der Waals-driven stacking. Solvent screening via combinatorial crystallization (e.g., Crystal16®) identifies optimal conditions .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) screens against targets like GPCRs or kinases.
  • MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns) .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO).
  • Apply empirical scaling factors to calculated shifts (e.g., 0.96 for ¹³C) .
  • Cross-validate with DEPT-135 and HSQC to assign ambiguous signals .

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